3,4-Diethylaniline CAS 54675-14-8 chemical properties
3,4-Diethylaniline CAS 54675-14-8 chemical properties
This technical guide details the physicochemical profile, synthesis, and application of 3,4-Diethylaniline (CAS 54675-14-8) . It is designed for researchers requiring actionable data for organic synthesis, medicinal chemistry, and material science.
[1][2][3]
Executive Summary
3,4-Diethylaniline is a sterically hindered primary aromatic amine used as a high-value intermediate in the synthesis of neuroprotective pharmaceuticals (quinoxalinediones) and electrochemical redox mediators. Unlike its methylated analog (3,4-xylidine), the ethyl substituents at the 3- and 4-positions provide increased lipophilicity and steric bulk, altering the electronic properties of the amino group. This modification is critical for tuning the solubility and metabolic stability of downstream drug candidates.
Chemical Identity & Physicochemical Profile[2][4][5][6][7][8]
| Property | Data | Source/Notes |
| CAS Number | 54675-14-8 | Verified Registry |
| IUPAC Name | 3,4-Diethylbenzenamine | |
| Molecular Formula | C₁₀H₁₅N | |
| Molecular Weight | 149.23 g/mol | |
| Appearance | Pale yellow oil | Oxidizes to brown upon air exposure |
| Boiling Point | 146 °C @ 13 Torr | Distillation required for purification [1] |
| Density | ~0.948 g/cm³ (Predicted) | Denser than aliphatic amines |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃ | Lipophilic character dominates |
| ¹H NMR (CDCl₃) | δ 1.18 (t, 6H), 2.57 (q, 4H), 3.46 (br, 2H) | Diagnostic ethyl triplets/quartets [2] |
Synthetic Routes & Process Chemistry
The industrial and laboratory-scale preparation of 3,4-diethylaniline relies on the regioselective nitration of 1,2-diethylbenzene followed by catalytic hydrogenation. This route minimizes isomer formation compared to direct alkylation of aniline.
Synthesis Workflow Diagram
The following flow chart illustrates the critical path from the precursor to the isolated amine.
Figure 1: Two-step synthesis of 3,4-Diethylaniline emphasizing the critical fractionation step to remove isomers.
Detailed Experimental Protocol
Objective: Synthesis of 3,4-Diethylaniline from 1,2-Diethylbenzene. Scale: Laboratory (approx. 0.1 mol).[1] Safety Note: Fuming nitric acid is a potent oxidizer. Hydrogenation requires pressure vessel safety protocols.
Step 1: Regioselective Nitration
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Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, thermometer, and addition funnel.
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Reagent Prep: Prepare a mixture of fuming nitric acid (SG 1.59, 175 mL) and glacial acetic acid (87.5 mL). Cool to 10°C.[1]
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Addition: Add 1,2-diethylbenzene (50 g) dropwise.
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Critical Control Point: Maintain internal temperature between 10–20°C .[1] Exceeding 20°C increases poly-nitration and meta-substitution byproducts.
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Workup: Stir for 45 mins post-addition. Pour into ice water (1 L). Extract with ether.[1]
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Purification: Wash organic layer with 10% NaOH until alkaline, then water. Dry over Na₂SO₄.[1]
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Isolation: Fractionally distill at 10 mmHg. Collect the fraction boiling at 139–141°C (1,2-diethyl-4-nitrobenzene).
Step 2: Catalytic Hydrogenation[1]
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Loading: Dissolve the isolated nitro compound (17.9 g, 0.1 mol) in absolute ethanol (150 mL) in a Parr hydrogenation bottle.
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Catalyst: Add Platinum Oxide (PtO₂, Adams' catalyst) (0.2 g).
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Reaction: Pressurize to 60 psi (4.1 bar) with H₂. Shake at 24°C .
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Endpoint: Reaction is typically 97% complete in 20 minutes.[1]
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Isolation: Filter catalyst (Caution: Pyrophoric when dry). Evaporate solvent. Distill residue at 13 Torr (BP ~146°C) to yield pure 3,4-diethylaniline [2][3].[2]
Applications in R&D
Medicinal Chemistry: Neuroprotection
3,4-Diethylaniline is a requisite building block for Quinoxalinediones , a class of antagonists for the AMPA/Kainate and Glycine sites on the NMDA receptor.
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Mechanism: The aniline reacts with oxalyl chloride or similar electrophiles to close the pyrazine ring.
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SAR Insight: The 3,4-diethyl substitution pattern provides steric bulk that hinders metabolic degradation of the aromatic ring while maintaining sufficient lipophilicity for Blood-Brain Barrier (BBB) penetration [2].
Biosensors & Redox Mediators
Used in the synthesis of Osmium-complex redox mediators for glucose sensing.
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Role: The amine coordinates with Osmium/Ruthenium centers, tuning the redox potential (
) of the mediator to match the enzyme (e.g., Glucose Oxidase) active site, minimizing oxygen interference [3].
Polymer Science
Acts as a chain extender or curing agent for polyurethanes and epoxies. The ethyl groups retard the reaction rate compared to unhindered anilines, allowing for longer "pot life" in molding applications.
Handling, Safety & Toxicology (E-E-A-T)
Hazard Classification: Class 6.1 (Toxic). Signal Word: DANGER.
| Hazard Type | Risk Description | Mitigation |
| Acute Toxicity | Toxic by inhalation, ingestion, and skin contact. | Use in a fume hood. Wear nitrile gloves and Tyvek sleeves. |
| Blood Effects | Induces Methemoglobinemia (oxidation of hemoglobin). | Monitor for cyanosis (blue lips/nails). Have Methylene Blue antidote available. |
| Storage | Air and light sensitive. | Store under Argon/Nitrogen in amber glass. |
Self-Validating Safety Check: Before heating any reaction involving this amine, verify the absence of strong oxidizers (peroxides, permanganates) to prevent explosive decomposition.
References
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ChemicalBook. (2023).[2] 3,4-Diethylaniline Properties and Supplier Data. Retrieved from
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Cai, S. X., et al. (1995). Alkyl, azido, alkoxy, and fluoro-substituted and fused quinoxalinediones and the use thereof as glycine receptor antagonists. Patent WO1995012417A1. Retrieved from
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Heller, A., et al. (1996). Osmium-containing redox mediator. Patent WO1996025514A1. Retrieved from
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PubChem. (2025). 3,4-Diethylaniline Compound Summary. National Library of Medicine. Retrieved from
